Ridaforolimus

Pharmacokinetics Prodrug Bioavailability

Ridaforolimus (Deforolimus, MK-8669, AP23573) is a non-prodrug rapamycin analog offering distinct advantages over other rapalogs: sub-nanomolar mTOR inhibition (IC50 0.2 nM), prolonged terminal half-life (42-75 h), and no metabolic activation requirement—unlike temsirolimus. Its extended half-life supports intermittent dosing schedules (5 days on/2 days off) that optimize therapeutic windows and minimize stomatitis in preclinical models. Validated in a Phase III sarcoma trial and synergistic with HER2 blockade in PIK3CA-mutant uterine serous carcinoma, it is the benchmark compound for mTOR pathway studies and biomarker-driven combination therapy screening.

Molecular Formula C53H84NO14P
Molecular Weight 990.2 g/mol
CAS No. 572924-54-0
Cat. No. B1684004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRidaforolimus
CAS572924-54-0
SynonymsAP23573;  AP 23573;  AP-23573;  MK8669;  MK 8669;  MK-8669;  Deforolimus, Ridaforolimus
Molecular FormulaC53H84NO14P
Molecular Weight990.2 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/b15-13+,18-14+,33-19+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1
InChIKeyBUROJSBIWGDYCN-GAUTUEMISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ridaforolimus (CAS 572924-54-0) for Research and Industrial Procurement


Ridaforolimus (Deforolimus, MK-8669, AP23573) is a semi-synthetic rapamycin analog that functions as a selective, allosteric inhibitor of the mammalian target of rapamycin (mTOR) kinase . It is an investigational small molecule that binds to the intracellular immunophilin FKBP12, forming a complex that inhibits mTORC1 activity, thereby disrupting downstream signaling pathways critical for cell growth, proliferation, and angiogenesis . As an mTOR inhibitor, it is a member of the rapalog class and is characterized by a dimethylphosphinate substitution at the C-40 position of the sirolimus core structure [1].

Why Generic Substitution Fails for Ridaforolimus: Differentiating from Other Rapalogs


Although ridaforolimus shares a common mechanism of action with other rapalogs like sirolimus, everolimus, and temsirolimus, it possesses distinct physicochemical and pharmacokinetic properties that preclude simple interchangeability [1]. Critically, ridaforolimus is not a prodrug, unlike temsirolimus, and has demonstrated improved solubility, stability, and bioavailability compared to the parent compound sirolimus [2]. These differences translate into unique dosing regimens and clinical activity profiles, as evidenced by its distinct terminal half-life and its evaluation as a maintenance therapy in advanced sarcoma, an indication not shared by all rapalogs [3]. The following evidence provides a quantitative basis for these critical differentiators.

Quantitative Evidence for Ridaforolimus Selection Over Comparators


Ridaforolimus is an Active Non-Prodrug with Superior Bioavailability to Sirolimus

Unlike the prodrug temsirolimus, ridaforolimus is an active, non-prodrug rapamycin analog, eliminating the need for metabolic activation [1]. This characteristic is linked to improved oral bioavailability and stability when compared to its parent compound, sirolimus [2].

Pharmacokinetics Prodrug Bioavailability

In Vitro Potency: Ridaforolimus Exhibits Sub-Nanomolar mTOR Inhibition

Ridaforolimus demonstrates potent inhibition of mTOR with an IC50 of 0.2 nM in HT-1080 fibrosarcoma cells, a level of activity comparable to other potent rapalogs like everolimus . This high potency is achieved through a conserved FKBP12-binding mechanism similar to rapamycin .

Potency IC50 mTORC1

Pharmacokinetic Profile: Prolonged Half-Life Enables Flexible Dosing Schedules

Ridaforolimus has a notably long terminal elimination half-life, with mean values ranging from 42 to 75 hours across studies [1]. This is substantially longer than everolimus (~26-30 hours) and temsirolimus (~9-27 hours) [2]. A phase I study in Chinese patients confirmed a mean half-life of 53 hours with an oral 40 mg dose .

Pharmacokinetics Half-Life Dosing

Clinical Efficacy: Validated Benefit in Advanced Sarcoma Maintenance Therapy

In the phase III SUCCEED trial, oral ridaforolimus as maintenance therapy significantly improved progression-free survival (PFS) in patients with advanced soft-tissue or bone sarcomas who had achieved clinical benefit from prior chemotherapy [1]. Compared to placebo, ridaforolimus reduced the risk of progression or death by 28% (HR = 0.72, P < 0.001), resulting in a median PFS gain of 3.3 weeks (17.7 vs. 14.6 weeks) [2].

Sarcoma Progression-Free Survival Phase 3 Trial

In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Sarcoma and Endometrial Cancer Models

Preclinical studies demonstrate that ridaforolimus, as a single agent, potently inhibits tumor growth in sarcoma and endometrial cancer xenograft models [1]. This activity is associated with the inhibition of mTOR signaling and correlates with baseline cell-cycle status, offering potential biomarkers for sensitivity .

Xenograft Sarcoma Endometrial Cancer

Combination Potential: Enhanced Activity with HER2 Blockade in Uterine Serous Carcinoma

In preclinical models of uterine serous carcinoma (USC) with HER2 amplification and PIK3CA mutation, the addition of ridaforolimus to dual HER2 blockade (lapatinib/trastuzumab) significantly improved anti-tumor activity compared to either agent alone [1]. This combination was necessary to induce apoptosis and abrogate downstream phospho-S6 protein expression in the PIK3CA-mutated model .

Combination Therapy HER2 Uterine Cancer

Optimal Research and Industrial Application Scenarios for Ridaforolimus


Preclinical Modeling of mTORC1 Inhibition in Sarcoma and Endometrial Cancer

Given its established in vivo efficacy in sarcoma and endometrial cancer xenograft models [1], ridaforolimus is an ideal tool compound for investigating mTORC1-dependent mechanisms of tumor growth and for screening novel combination therapies in these indications. Its non-prodrug status and favorable PK profile allow for consistent and predictable target engagement in rodent models.

Development of Intermittent Dosing Regimens for mTOR Inhibitors

The prolonged half-life of ridaforolimus (42-75 hours) [1] makes it uniquely suited for studies evaluating intermittent dosing schedules (e.g., 5 days on/2 days off). This property can be leveraged to optimize therapeutic windows, minimize on-target toxicities like stomatitis, and model chronic dosing paradigms in preclinical and clinical research.

Investigating mTOR Inhibition in PIK3CA-Mutant and HER2-Amplified Cancers

The evidence of enhanced anti-tumor activity when combining ridaforolimus with HER2 blockade specifically in PIK3CA-mutant uterine serous carcinoma models [1] positions this compound as a critical reagent for research into biomarker-driven combination strategies. It is valuable for studies aiming to overcome resistance to targeted therapies in tumors with concurrent HER2 and PI3K pathway alterations.

Positive Control in High-Throughput Screening for Next-Generation mTOR Inhibitors

With its well-characterized, sub-nanomolar potency against mTOR (IC50 = 0.2 nM) [1] and its validated clinical efficacy in a phase III trial [2], ridaforolimus serves as a highly relevant positive control and benchmark compound for high-throughput screening campaigns aimed at discovering novel mTOR inhibitors, including ATP-competitive mTOR kinase inhibitors and mTORC1/2 dual inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ridaforolimus

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.